molecular formula C8H11Cl2N3S B2406049 N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride CAS No. 1252444-09-9

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride

Cat. No.: B2406049
CAS No.: 1252444-09-9
M. Wt: 252.16
InChI Key: GQLFJYOBEHNMIE-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both thiazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride typically involves the reaction of hydrazonoyl halides with thioamides. One common method includes the use of hydrazonoyl halides as precursors, which react with thioamides in the presence of triethylamine in boiling ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine or thiazole rings.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride is unique due to the combination of the thiazole and pyridine rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;;/h1-3,6H,4-5H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLFJYOBEHNMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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